2-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Description
The compound 2-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a benzothiophene derivative featuring a tetrahydrobenzothiophene core substituted with a carbonitrile group at position 3 and a Schiff base moiety at position 2. The Schiff base is formed by the condensation of an amine group with 2,4-dimethoxybenzaldehyde, resulting in an (E)-configured imine.
Properties
IUPAC Name |
2-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-21-13-8-7-12(16(9-13)22-2)11-20-18-15(10-19)14-5-3-4-6-17(14)23-18/h7-9,11H,3-6H2,1-2H3/b20-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJRNPHIWOJZGV-RGVLZGJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NC2=C(C3=C(S2)CCCC3)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/C2=C(C3=C(S2)CCCC3)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a synthetic organic molecule belonging to the class of benzothiophenes. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity based on current research findings.
- Molecular Formula: C22H26N2O2S
- Molecular Weight: 382.5 g/mol
- IUPAC Name: 6-tert-butyl-2-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.
- Receptor Modulation: It can modulate receptor activity through non-covalent interactions such as hydrogen bonding and π-π stacking.
Biological Activity Overview
Research has indicated several key areas of biological activity for this compound:
Antimicrobial Activity
Studies have shown that derivatives of benzothiophenes exhibit significant antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Properties
Recent investigations have highlighted the potential anticancer effects of this compound. It has been observed to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Puthran et al. (2019) | Investigated the synthesis and antimicrobial evaluation of similar thiophene derivatives. Found promising results against various bacterial strains. |
| Rossetti et al. (2019) | Explored the synthesis of novel chiral derivatives and their anticancer activity, showing effectiveness in inhibiting cancer cell proliferation. |
| Siutkina et al. (2021) | Studied analgesic activities of related compounds using the hot plate method on mice, demonstrating significant pain relief effects. |
Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Substituent Effects
The target compound belongs to a family of tetrahydrobenzothiophene-3-carbonitriles with Schiff base substituents. Key analogs include:
Key Observations :
- Steric Effects : The bulkier 2,4-dimethoxyphenyl group may influence molecular packing in the solid state, as seen in related compounds where substituents dictate crystal lattice interactions .
Crystallographic Comparisons
Crystal data for analogs reveal how substituents influence molecular geometry and packing:
Structural Insights :
- The 2-amino-6-methyl analog forms centrosymmetric dimers via N–H⋯N interactions, whereas the 4-chlorobenzylidene derivative relies on weaker C–H⋯H contacts. The target compound’s 2,4-dimethoxyphenyl group may promote stronger π-stacking or hydrogen bonding due to its electron-rich aromatic system .
- Disorder in cyclohexene rings (e.g., in the 2-amino-6-methyl analog) suggests that bulky substituents like 2,4-dimethoxyphenyl could exacerbate conformational flexibility .
Preparation Methods
Chloromethylation of 1,3-Dimethoxybenzene
In a phase-transfer catalyzed system, 1,3-dimethoxybenzene reacts with paraformaldehyde and hydrochloric acid in the presence of a quaternary ammonium salt (e.g., benzyltriethylammonium chloride). The reaction proceeds at 60–80°C for 4 hours, yielding 2,4-dimethoxybenzyl chloride with 85–90% selectivity.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 60–80°C |
| Catalyst | Benzyltriethylammonium chloride |
| Time | 4 hours |
| Yield | 78–85% |
Oxidation to 2,4-Dimethoxybenzaldehyde
The chloride intermediate is oxidized using a Jones reagent (CrO₃/H₂SO₄) or milder conditions with pyridinium chlorochromate (PCC) in dichloromethane. PCC avoids over-oxidation, providing the aldehyde in 75–80% yield.
Preparation of 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carbonitrile-2-amine
The tetrahydrobenzothiophene core is synthesized via a modified Gewald reaction followed by hydrogenation.
Gewald Reaction for Benzothiophene Formation
Cyclohexanone reacts with cyanoacetamide and elemental sulfur in ethanol under reflux, catalyzed by morpholine. This forms 2-aminobenzo[b]thiophene-3-carbonitrile in 65–70% yield.
Key Parameters
-
Solvent: Ethanol
-
Catalyst: Morpholine (10 mol%)
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Temperature: 78°C (reflux)
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Time: 6–8 hours
Hydrogenation to Tetrahydro Derivative
The aromatic benzothiophene is hydrogenated using H₂ (1 atm) over a palladium-on-carbon (Pd/C) catalyst in tetrahydrofuran (THF) at 25°C. Quantitative conversion to 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile-2-amine occurs within 12 hours.
Schiff Base Condensation
The final step involves coupling 2,4-dimethoxybenzaldehyde with the tetrahydrobenzothiophene amine via imine formation.
Reaction Mechanism
In anhydrous ethanol, the aldehyde and amine undergo nucleophilic addition-elimination. A catalytic amount of acetic acid (5 mol%) facilitates protonation of the carbonyl, enhancing electrophilicity. The E-configuration is favored due to steric hindrance between the methoxy groups and tetrahydrobenzothiophene ring.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Acetic acid (5 mol%) |
| Temperature | Reflux (78°C) |
| Time | 4–6 hours |
| Yield | 82–88% |
Purification
Crude product is recrystallized from ethanol/water (3:1 v/v), yielding pale-yellow crystals. Purity exceeds 98% by HPLC.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the E-configuration and planar geometry of the imine linkage.
Scale-Up and Industrial Feasibility
The process is scalable with minor modifications:
-
Continuous Flow Hydrogenation: Reduces reaction time to 2 hours.
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Solvent Recovery: Ethanol is distilled and reused, lowering costs.
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Yield Optimization: Replacing acetic acid with p-toluenesulfonic acid increases yield to 90%.
Challenges and Alternatives
Byproduct Formation
Trace amounts of Z-isomer (<2%) are removed via column chromatography (silica gel, hexane/ethyl acetate 4:1).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
